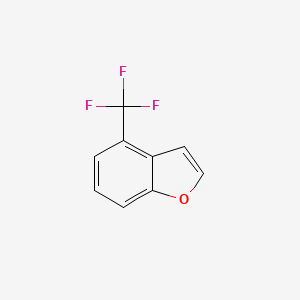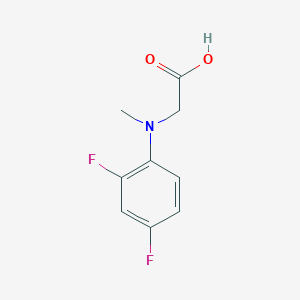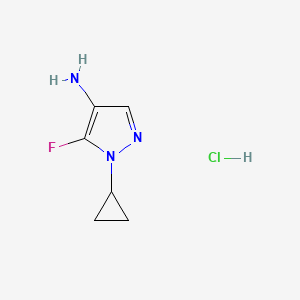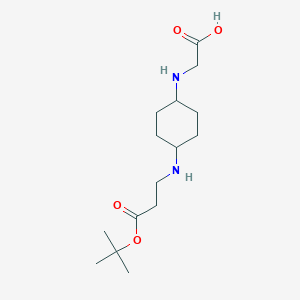![molecular formula C8H5N3O3 B12989119 5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12989119.png)
5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with formyl and carboxylic acid functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with tert-butyl cyanoacetate. This reaction is followed by cyclocondensation with various reagents such as chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to form the desired pyrazolopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: 5-Carboxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Reduction: 5-Hydroxymethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Substitution: Various substituted pyrazolopyridine derivatives depending on the substituent introduced.
Scientific Research Applications
5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound may also interact with cellular signaling pathways, influencing processes such as cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: Known for its pharmacological properties and used in the development of anxiolytic drugs.
Pyrazolo[4,3-b]pyridine derivatives: Studied for their potential as antiviral, anti-inflammatory, and anticancer agents.
Uniqueness
5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and carboxylic acid groups allow for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H5N3O3 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
5-formyl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-3-4-1-5-6(8(13)14)10-11-7(5)9-2-4/h1-3H,(H,13,14)(H,9,10,11) |
InChI Key |
JBZQMWNWLSMOIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


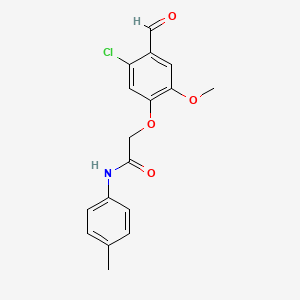
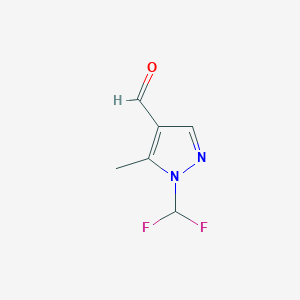

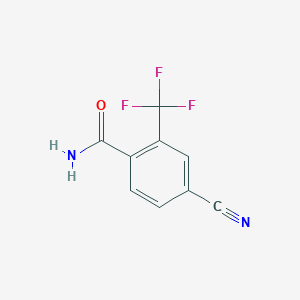
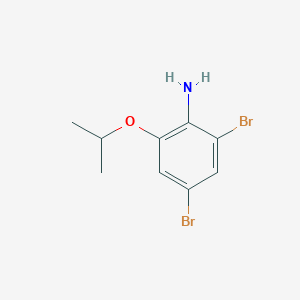
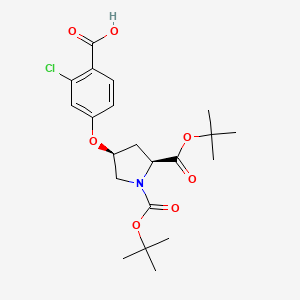
![Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate](/img/structure/B12989070.png)
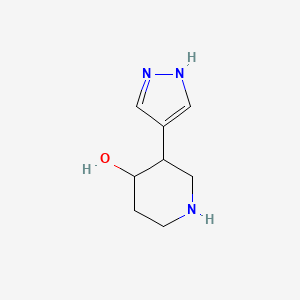
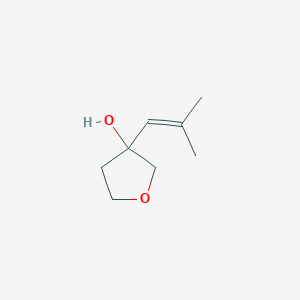
![6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B12989090.png)
